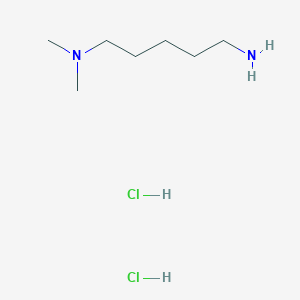
rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1S,3S)-3-Fluorocyclobutan-1-amine hydrochloride (FCAH) is a new and innovative compound that has been developed for use in scientific research. It is a highly potent and selective agonist of the 5-HT2A serotonin receptor and has been shown to have promising applications in a variety of scientific research experiments. In
Wissenschaftliche Forschungsanwendungen
Rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride has been used in a variety of scientific research experiments, including studies of the 5-HT2A serotonin receptor. It has been shown to be a highly potent and selective agonist of the 5-HT2A receptor and has been used to investigate the mechanism of action of this receptor. Additionally, it has been used to study the effects of serotonin on various physiological processes, such as mood, anxiety, and sleep.
Wirkmechanismus
Rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride acts as an agonist of the 5-HT2A serotonin receptor. This receptor is involved in the regulation of a variety of physiological processes, including mood, anxiety, and sleep. When this compound binds to the 5-HT2A receptor, it activates the receptor and causes downstream effects, such as increased serotonin levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to improved mood, reduced anxiety, and improved sleep. Additionally, it has been shown to reduce inflammation, improve cognitive function, and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the primary advantages of this compound is that it is highly potent and selective for the 5-HT2A receptor, making it ideal for use in experiments investigating the mechanism of action of this receptor. Additionally, it is highly stable and can be stored for long periods of time without degradation. However, this compound is not suitable for use in experiments involving human subjects due to its high potency and potential for adverse effects.
Zukünftige Richtungen
Rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride has a number of potential future directions. One potential direction is to further explore its potential as an agonist of the 5-HT2A receptor and to investigate its effects on other physiological processes. Additionally, it could be used to develop new drugs and treatments for various conditions, such as depression, anxiety, and insomnia. It could also be used to further explore the mechanism of action of the 5-HT2A receptor and to develop new compounds that are more potent and selective for this receptor. Finally, it could be used to create new compounds that are more stable and have longer shelf lives.
Synthesemethoden
Rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride is synthesized via a multi-step process involving the reaction of 3-fluorocyclobutan-1-amine with hydrochloric acid. The synthesis process begins with the reaction of the amine with hydrochloric acid in a two-step process. The first step involves the formation of the ammonium salt, followed by the second step, which involves the formation of the hydrochloride salt. The reaction is highly efficient, with yields of up to 99%.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride involves the conversion of a cyclobutanone derivative to the desired amine through a series of reactions.", "Starting Materials": [ "Cyclobutanone", "Fluorine gas", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Cyclobutanone is reacted with fluorine gas in the presence of sodium borohydride to yield rac-(1s,3s)-3-fluorocyclobutan-1-ol.", "The alcohol is then treated with hydrochloric acid to form the hydrochloride salt of the amine.", "The amine hydrochloride is then isolated by filtration and washed with water.", "The product can be further purified by recrystallization from a mixture of methanol and diethyl ether or ethanol and diethyl ether." ] } | |
CAS-Nummer |
1408075-13-7 |
Molekularformel |
C4H9ClFN |
Molekulargewicht |
125.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



